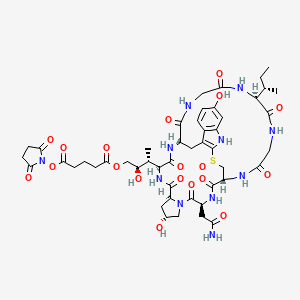
Benzo(b)thiophene-3-ol 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)thiophene-3-ol 1,1-dioxide is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene and thiophene. The presence of the sulfur atom in the thiophene ring imparts unique chemical and physical properties to these compounds. This compound is of significant interest in medicinal chemistry and materials science due to its diverse applications and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing benzo(b)thiophene-3-ol 1,1-dioxide involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction proceeds through the formation of a quaternary spirocyclization intermediate via selective ipso-addition instead of ortho-attack. The S-migration process leads to the formation of the desired product. The reaction is carried out under constant current electrolysis using graphite felt electrodes in an undivided electrolytic cell at room temperature. Et4NPF6 is used as the electrolyte, and HFIP/CH3NO2 is used as the co-solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the electrochemical synthesis method mentioned above can be adapted for large-scale production due to its efficiency and mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(b)thiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the hydroxyl group in the molecule.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the hydroxyl group or the sulfur atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Benzo(b)thiophene-3-ol 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: This compound derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of benzo(b)thiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activation of the STAT3 pathway, which is involved in cell proliferation, migration, and survival. By blocking this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Benzo(b)thiophene-3-ol 1,1-dioxide can be compared with other similar compounds such as:
Benzo(b)thiophene-1,1-dioxide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Thiophene-1,1-dioxide: A simpler structure without the benzene ring, leading to different chemical properties and applications.
Benzo(b)thiophene-3-one 1,1-dioxide:
Eigenschaften
CAS-Nummer |
61670-15-3 |
|---|---|
Molekularformel |
C8H6O3S |
Molekulargewicht |
182.20 g/mol |
IUPAC-Name |
1,1-dioxo-1-benzothiophen-3-ol |
InChI |
InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5,9H |
InChI-Schlüssel |
ZJQZMNWBIAVMJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


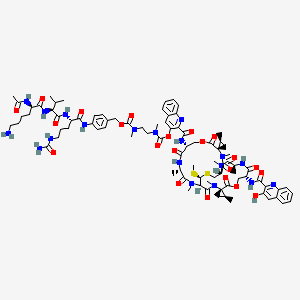

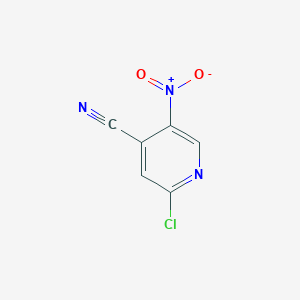
![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)


![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
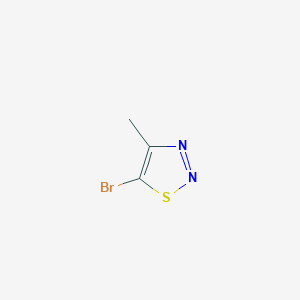
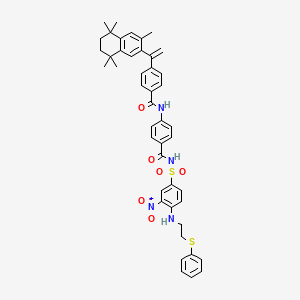
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
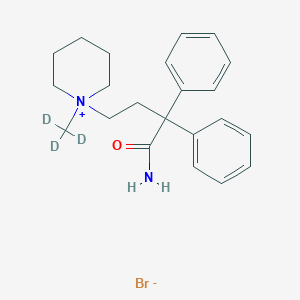
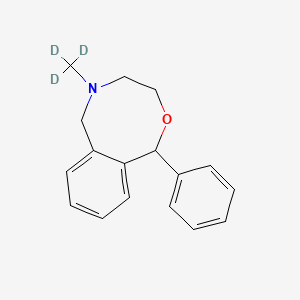
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
